molecular formula C13H15N3OS B11147442 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide

5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11147442
M. Wt: 261.34 g/mol
InChI Key: RBNGTYMLDJLOIB-UHFFFAOYSA-N
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Description

5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution Reactions: Introduction of the isopropyl and methyl groups can be achieved through alkylation reactions.

    Amide Formation: The carboxamide group is introduced by reacting the thiazole derivative with an appropriate amine, such as 2-pyridylamine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: Substitution reactions may involve the pyridyl or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Reduction Products: Reduced forms of the carboxamide group.

    Substitution Products: Substituted thiazole or pyridyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide: Lacks the pyridyl group.

    2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide: Lacks the isopropyl group.

    5-isopropyl-2-methyl-1,3-thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of both the isopropyl and pyridyl groups in 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H15N3OS/c1-8(2)12-11(15-9(3)18-12)13(17)16-10-6-4-5-7-14-10/h4-8H,1-3H3,(H,14,16,17)

InChI Key

RBNGTYMLDJLOIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=CC=N2

Origin of Product

United States

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